Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of 2,3-Diethyl-3-methylindoline
Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of 2,3-Diethyl-3-methylindoline
Executive Summary
2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) is a highly substituted, sterically hindered indoline derivative that serves as a critical intermediate in the development of advanced functional materials, photochromic dyes, and pharmaceutical pharmacophores. Characterized by a quaternary stereocenter at the C3 position (bearing both an ethyl and a methyl group) and a secondary stereocenter at the C2 position, this molecule presents unique synthetic and analytical challenges.
This whitepaper provides an in-depth technical guide on the physicochemical properties of 2,3-Diethyl-3-methylindoline and outlines a self-validating, asymmetric synthesis protocol. By moving away from traditional, harsh transition-metal reductions, we detail a modern organocatalytic approach that ensures high diastereo- and enantioselectivity.
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of 2,3-Diethyl-3-methylindoline is essential for downstream formulation and chromatographic separation. The high predicted LogP indicates strong lipophilicity, making the free base highly soluble in organic solvents (e.g., dichloromethane, toluene) but poorly soluble in aqueous media. The low Topological Polar Surface Area (PSA) confirms the absence of strong hydrogen-bond donors, as the secondary amine is heavily shielded by the adjacent ethyl group[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Implication |
| Chemical Name | 2,3-Diethyl-3-methylindoline | Standard IUPAC nomenclature. |
| CAS Number | 18781-60-7 | Unique registry identifier[1]. |
| Molecular Formula | C₁₃H₁₉N | Determines exact mass for HRMS validation. |
| Molecular Weight | 189.3 g/mol | Used for stoichiometric calculations[1]. |
| Density (Predicted) | 0.9 ± 0.1 g/cm³ | Indicates the compound will float on aqueous layers during extraction[1]. |
| Boiling Point (Predicted) | 278.8 ± 10.0 °C (at 760 mmHg) | Requires high-vacuum distillation for thermal purification[1]. |
| Flash Point (Predicted) | 122.2 ± 14.4 °C | Safe for standard laboratory handling[1]. |
| Refractive Index | 1.492 | Useful for rapid purity checks of the neat liquid[1]. |
| LogP (Predicted) | 4.21 | Highly lipophilic; requires salt formation for biological assays[1]. |
| Topological PSA | 12.03 Ų | Highly hydrophobic; excellent membrane permeability[1]. |
Mechanistic Synthesis Pathways & Causality
The synthesis of 2,3-Diethyl-3-methylindoline is a two-phase process designed to construct the sterically congested indoline core while controlling the relative and absolute stereochemistry.
Phase 1: Fischer Indolization to the 3H-Indole (Indolenine)
The construction of the core framework relies on the classical Fischer Indole Synthesis[2]. Phenylhydrazine is condensed with an unsymmetrical ketone (4-methylhexan-3-one).
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Causality Insight: The choice of 4-methylhexan-3-one is critical. The acid-catalyzed condensation forms an arylhydrazone, which subsequently undergoes a [3,3]-sigmatropic rearrangement[3]. Because the alpha-carbon of the ketone is heavily substituted (bearing an ethyl and a methyl group), the rearrangement is forced to terminate at this highly substituted carbon, yielding the 2,3,3-trisubstituted 3H-indole (2,3-diethyl-3-methyl-3H-indole) rather than a standard 1H-indole[2].
Phase 2: Asymmetric Transfer Hydrogenation
Reducing the C=N double bond of the 3H-indole to yield the final indoline is notoriously difficult due to the severe steric hindrance at C2 and C3. Traditional transition-metal catalysts often suffer from poor conversion or require extreme hydrogen pressures.
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Causality Insight: To overcome this, we employ a metal-free, organocatalytic transfer hydrogenation[4]. By utilizing a chiral phosphoric acid (a Brønsted acid) and a Hantzsch dihydropyridine ester as the hydride source, the reaction proceeds under mild conditions. The chiral phosphoric acid protonates the imine nitrogen, forming a tight chiral ion pair. This chiral pocket effectively shields one face of the 3H-indole, directing the hydride transfer from the Hantzsch ester exclusively to the opposite face[4][5]. Because the starting 3H-indole possesses a quaternary stereocenter at C3 that cannot easily racemize, this step acts as a kinetic resolution, yielding a highly enantioenriched and diastereomerically pure indoline[5].
Fig 1: Two-phase synthesis pathway from phenylhydrazine to 2,3-Diethyl-3-methylindoline.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed as a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the reaction before proceeding.
Step 1: Hydrazone Formation
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Procedure: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and 4-methylhexan-3-one in anhydrous toluene. Add a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.
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Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the phenylhydrazine spot and the appearance of a less polar UV-active spot confirms complete hydrazone formation.
Step 2: Fischer Indolization
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Procedure: To the crude hydrazone solution, add Amberlyst-15 (a solid polymeric Brønsted acid resin) and heat the mixture to reflux (110 °C) using a Dean-Stark apparatus to remove the generated water and ammonia. Reflux for 4 hours.
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Causality & Rationale: Amberlyst-15 is selected over liquid acids (like H₂SO₄) because it prevents the degradation of the sterically hindered indolenine and allows for simple product isolation via filtration[6]. The thermal energy is required to overcome the high activation barrier of the [3,3]-sigmatropic rearrangement imposed by the bulky substituents.
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Validation Checkpoint: Filter the resin, concentrate the filtrate, and analyze via crude ¹H-NMR. The absence of an N-H proton signal (>8.0 ppm) and the presence of a distinct C=N imine carbon in ¹³C-NMR (~180 ppm) confirms the formation of the 3H-indole.
Step 3: Asymmetric Transfer Hydrogenation
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Procedure: Dissolve the purified 2,3-diethyl-3-methyl-3H-indole in anhydrous toluene (0.02 M). Add 5 mol% of a chiral phosphoric acid catalyst (e.g., TRIP) and 1.25 equivalents of Hantzsch dihydropyridine ester. Stir at room temperature for 16 hours[4].
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Causality & Rationale: The low temperature (RT) is strictly maintained to maximize the facial selectivity of the hydride transfer. Higher temperatures increase the kinetic energy, which degrades the tight chiral ion pair and drastically reduces the enantiomeric excess (ee)[4].
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Validation Checkpoint: The reaction mixture will transition from yellow (due to the Hantzsch ester and imine) to pale/colorless as the reduction completes.
Step 4: Final Purification and Stereochemical Analysis
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Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude mixture via silica gel column chromatography.
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Validation Checkpoint: Determine the diastereomeric ratio (dr) via ¹H-NMR of the crude mixture prior to chromatography to prevent fractionation bias. Determine the enantiomeric excess (ee) of the purified indoline using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase)[4][5].
Fig 2: Step-by-step experimental workflow for the asymmetric synthesis and validation.
Downstream Applications
For drug development professionals and materials scientists, the successful isolation of enantiopure 2,3-Diethyl-3-methylindoline unlocks several advanced applications:
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Photochromic Materials: The rigid, sterically locked indoline core is an ideal electron-donating moiety for the synthesis of advanced spiropyrans and spirooxazines, where the bulky C3 substituents control the thermal bleaching kinetics of the dye.
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Pharmaceutical Scaffolds: The indoline core is a privileged pharmacophore. The specific stereochemistry at C2 and C3 dictates the 3D vectorization of appended functional groups, allowing for highly selective binding in deep hydrophobic protein pockets.
References
1.[1] Title: 2,3-Diethyl-3-methylindoline 18781-60-7 - Guidechem Source: guidechem.com URL:
2.[4] Title: Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles Source: organic-chemistry.org URL:
3.[5] Title: Enantioselective Synthesis of 2-Aryl-3,3-Disubstituted Indolines from 3H-Indoles via Deracemization Source: acs.org URL:
4.[2] Title: The Fischer Indole Synthesis: A Comprehensive Technical Guide Source: benchchem.com URL:
5.[6] Title: Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating Source: academia.edu URL:
6.[3] Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: nih.gov URL:
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating [academia.edu]
